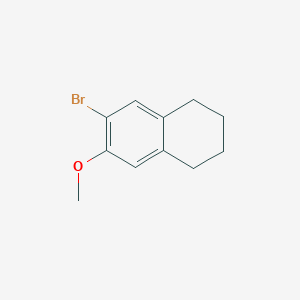
3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether
Cat. No. B8347729
M. Wt: 241.12 g/mol
InChI Key: XNRACJRGQGFGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06964965B2
Procedure details


A 21 mL oven dried scintillation vial with a Teflon lined cap was charged with 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol (568 mg, 2.50 mmol), powdered K2CO3 (691 mg, 5.00 mmol), dry DMF (7 mL) and iodomethane (0.622 mL, 10.00 mmol). The flask was purged with N2 sealed and heated on the orbital shaker to 50° C. for 4 hours. After cooling the reaction to ambient temperature, it was concentrated under high vacuum to remove DMF, and then partitioned between brine:water (1:1) and ethyl acetate (2×). The organics were combined, dried with Na2SO4, filtered and concentrated to a crude paste. The crude was purified by Biotage MPLC (90 g column, 2.5% ethyl acetate in heptane) to give 571 mg (94%) of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether as a white solid. Rf 0.57 (10% ethyl acetate in heptane) 1H NMR shows ˜6% contamination with the 1-bromo regio-iosmer. 1H NMR (400 MHz, CDCl3) δ 7.23 (s, 1 H), 6.59 (s, 1 H), 3.85 (s, 3 H), 2.69 (m, 4 H), 1.76 (m, 4 H); 13C NMR (100 MHz, CDCl3) δ 153.4, 137.4, 133.4, 130.8, 112.4, 108.3, 56.2, 29.5, 28.3, 23.1, 22.9.




Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.[C:13]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C>[CH3:13][O:12][C:3]1[C:2]([Br:1])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
568 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC=2CCCCC2C1)O
|
|
Name
|
|
|
Quantity
|
691 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.622 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
A 21 mL oven dried scintillation vial with a Teflon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
lined cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged with N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to ambient temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it was concentrated under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove DMF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between brine:water (1:1) and ethyl acetate (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a crude paste
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified by Biotage MPLC (90 g column, 2.5% ethyl acetate in heptane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=2CCCCC2C=C1Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 571 mg | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
